2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-
Beschreibung
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- is a chemical compound with the molecular formula C22H15ClO8S3. It is a derivative of naphthalene, characterized by the presence of sulfonyl chloride and phenylsulfonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
101726-89-0 |
|---|---|
Molekularformel |
C16H11ClO5S2 |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
(6-chlorosulfonylnaphthalen-2-yl) benzenesulfonate |
InChI |
InChI=1S/C16H11ClO5S2/c17-23(18,19)16-9-7-12-10-14(8-6-13(12)11-16)22-24(20,21)15-4-2-1-3-5-15/h1-11H |
InChI-Schlüssel |
PUNJCNGVAZNDDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- typically involves the sulfonation of naphthalene followed by chlorination and subsequent reaction with phenylsulfonyl chloride. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form sulfonic acids and other derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- has several scientific research applications:
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with amino groups in proteins, leading to the formation of sulfonamide bonds .
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- can be compared with other similar compounds such as:
2-Naphthalenesulfonyl chloride: Lacks the phenylsulfonyl group, making it less reactive in certain substitution reactions.
6,7-Bis[(phenylsulfonyl)oxy]-2-naphthalenesulfonyl chloride: Contains an additional phenylsulfonyl group, which may enhance its reactivity and applications in specific chemical processes.
The uniqueness of 2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- lies in its specific structure, which allows for targeted reactions and applications in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
